molecular formula C18H20N2O2 B2921545 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 898458-10-1

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2921545
CAS No.: 898458-10-1
M. Wt: 296.37
InChI Key: IVXDYFGWKZCKDW-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic hybrid molecule of significant interest in medicinal chemistry and drug discovery. Its structure skillfully incorporates three distinct pharmacophoric motifs: a cyclopropanecarboxamide group, a furan ring, and an indoline moiety. The cyclopropyl group is a common feature in agrochemicals and pharmaceuticals, often used to modulate metabolic stability and potency . The furan moiety, an electron-rich heterocycle, is prevalent in many bioactive molecules and can enhance a compound's ability to form key hydrogen bonds with biological targets, potentially improving selectivity and efficacy . The indoline core is a privileged scaffold in drug development, with derivatives demonstrating a wide spectrum of pharmacological activities. The rational design of this hybrid molecule, which combines these fragments into a single entity, aligns with the modern strategy of molecular hybridization. This approach aims to create novel chemical entities with potentially improved therapeutic profiles, multi-target activities, or enhanced selectivity compared to their parent fragments . Researchers can investigate this compound as a promising scaffold for various biological applications. Its structural features make it a valuable candidate for high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(14-7-8-14)19-12-16(17-6-3-11-22-17)20-10-9-13-4-1-2-5-15(13)20/h1-6,11,14,16H,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXDYFGWKZCKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, including antibacterial, anticancer, and enzyme inhibition effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropane moiety linked to an indole derivative and a furan ring, which contribute to its unique biological profile. The molecular formula is C22H22N2O3C_{22}H_{22}N_{2}O_{3}, and its IUPAC name is N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-cyclopropanecarboxamide.

The mechanism of action for this compound primarily involves interaction with specific biological targets such as enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects. Notably, compounds with similar structures have been shown to inhibit key enzymes involved in disease processes.

Antibacterial Activity

Research indicates that derivatives of furan and indole structures possess significant antibacterial properties. For instance, compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. A study reported that certain spirooxindole derivatives exhibited potent antibacterial effects comparable to standard antibiotics like Ciprofloxacin, with minimum inhibitory concentrations (MICs) as low as 0.49 µM against Staphylococcus pneumoniae and Bacillus subtilis .

Anticancer Activity

The anticancer potential of compounds containing indole and furan moieties has been well-documented. For example, research on related compounds has shown efficacy in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specific studies highlighted the ability of these compounds to target cancer cell lines effectively, leading to a decrease in viability and increased apoptosis .

Enzyme Inhibition

Enzyme inhibition studies have identified potential applications in treating diseases such as COVID-19. Similar compounds have been reported as inhibitors of SARS-CoV-2 main protease (Mpro), showcasing IC50 values in the low micromolar range (e.g., 1.57 µM) . This suggests that this compound may also exhibit similar inhibitory effects, warranting further investigation.

Case Study 1: Antibacterial Efficacy

A series of synthesized spirooxindole derivatives were evaluated for their antibacterial properties against various pathogens. The results indicated that certain derivatives showed remarkable activity against Gram-positive bacteria with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Properties

In a study assessing the anticancer activities of indole-furan hybrids, several compounds demonstrated significant cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The mechanisms involved were attributed to the induction of apoptosis and inhibition of tumor growth in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide and its analogs:

Compound Core Structure Substituents Key Properties Pharmacological Relevance
This compound Cyclopropanecarboxamide Furan-2-yl, indolin-1-yl (ethyl linker) Likely high rigidity; potential H-bonding via indoline NH Hypothesized CNS activity (based on indole/furan analogs targeting neurological pathways)
N-(2-(8-Methoxynaphtho[2,1-b]furan-2-yl)ethyl)cyclopropanecarboxamide (15b) Cyclopropanecarboxamide Methoxynaphthofuran (ethyl linker) Melting point: 160–162°C; characterized by LC-MS, NMR Melatonergic ligand activity (tested in receptor-binding assays)
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide Cyclopropanecarboxamide Furan-2-yl, thiomorpholine (ethyl linker) Molecular weight: 280.39; Smiles: O=C(NCC(c1ccco1)N1CCSCC1)C1CC1 Structural analog with sulfur-containing heterocycle (potential improved solubility)
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide Cyclopropanecarboxamide Methoxyphenyl, hydroxyiminoethyl Single-crystal X-ray structure resolved; used in catalytic studies Organic synthesis intermediate (no direct pharmacological data)
N-(cyclooctylideneamino)-2-phenylcyclopropane-1-carboxamide Cyclopropanecarboxamide Phenyl, cyclooctylideneamino Molecular weight: 284.4; CAS: 438454-28-5 No reported bioactivity; likely a synthetic intermediate

Structural and Functional Insights

Heterocyclic Substitutions :

  • The indolin-1-yl group in the target compound introduces a secondary amine, enabling hydrogen bonding and π-π stacking interactions, which may enhance binding to biological targets compared to sulfur-containing analogs like thiomorpholine .
  • Naphthofuran-substituted analogs (e.g., compound 15b) exhibit higher melting points (160–162°C vs. ~64°C for acetamide derivatives), suggesting enhanced crystallinity due to extended aromatic systems .

Linker Flexibility :

  • Ethyl linkers (as in the target compound and 15b) provide moderate conformational flexibility, whereas methyl or rigid aromatic linkers (e.g., in patent compounds from ) may restrict binding modes.

Pharmacological Potential: Compounds with indole/furan motifs (e.g., and ) are frequently explored for CNS disorders due to their ability to cross the blood-brain barrier. The target compound’s indoline moiety may confer similar advantages . Thiomorpholine analogs () could offer improved solubility but may lack the indoline’s hydrogen-bonding capacity.

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